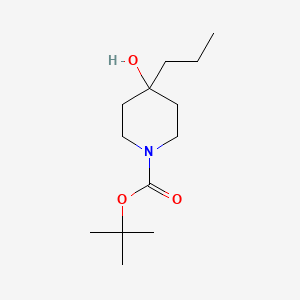
1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-one is an organic compound with the molecular formula C8H6BrFO. This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, making it a halogenated aromatic ketone. It is used in various fields, including organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-one can be synthesized through several methods. One common approach involves the bromination of 4-fluorobenzene using a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The resulting 4-bromo-3-fluorobenzene can then be subjected to Friedel-Crafts acylation with fluoroacetyl chloride to yield the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and acylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products:
Substitution: Products depend on the nucleophile used, such as 1-(4-methoxy-3-fluorophenyl)-2-fluoroethan-1-one.
Reduction: 1-(4-Bromo-3-fluorophenyl)-2-fluoroethanol.
Oxidation: 1-(4-Bromo-3-fluorophenyl)-2-fluoroethanoic acid.
Applications De Recherche Scientifique
1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-one involves its interaction with various molecular targets. The compound’s halogen atoms can participate in halogen bonding, influencing its binding affinity to proteins and enzymes. The ketone group can also undergo nucleophilic addition reactions, affecting its reactivity and biological activity.
Comparaison Avec Des Composés Similaires
1-Bromo-4-fluorobenzene: A precursor in the synthesis of 1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-one.
4-Bromo-3-fluorophenyl)carbamic Acid Benzyl Ester: Another halogenated aromatic compound with different functional groups.
1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile: A structurally similar compound with a cyclopropane ring.
Uniqueness: this compound is unique due to its specific combination of bromine and fluorine atoms on the phenyl ring and the presence of a ketone group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H5BrF2O |
|---|---|
Poids moléculaire |
235.02 g/mol |
Nom IUPAC |
1-(4-bromo-3-fluorophenyl)-2-fluoroethanone |
InChI |
InChI=1S/C8H5BrF2O/c9-6-2-1-5(3-7(6)11)8(12)4-10/h1-3H,4H2 |
Clé InChI |
ODKMTVLADXFPNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)CF)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


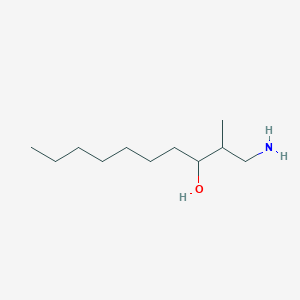
![6-bromo-2-{6-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]pyridin-2-yl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13556653.png)
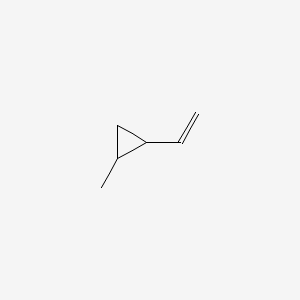

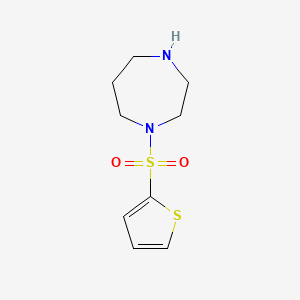
![{2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine](/img/structure/B13556685.png)
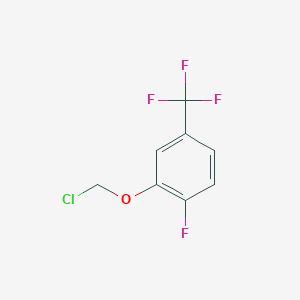
![3-[3-(difluoromethyl)phenyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13556699.png)
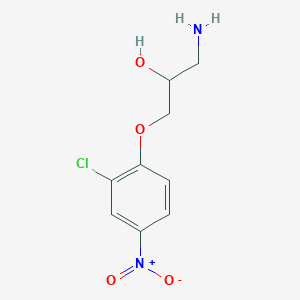
![[1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine](/img/structure/B13556713.png)



